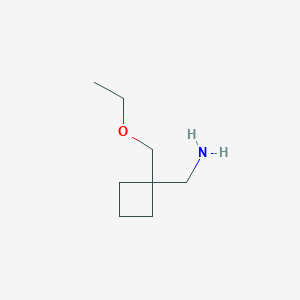

(1-(Ethoxymethyl)cyclobutyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[1-(ethoxymethyl)cyclobutyl]methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-2-10-7-8(6-9)4-3-5-8/h2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZYXAZYCPPPGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1(CCC1)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650952 | |

| Record name | 1-[1-(Ethoxymethyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-34-0 | |

| Record name | 1-[1-(Ethoxymethyl)cyclobutyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation Studies of the 1 Ethoxymethyl Cyclobutyl Methanamine Scaffold

Elucidation of Reaction Pathways Involving the Cyclobutane (B1203170) Ring

The cyclobutane ring, characterized by significant angle and torsional strain, is susceptible to cleavage under various reaction conditions. researchgate.net This inherent strain can be harnessed to drive selective C-C bond cleavage and ring-expansion reactions, making it a valuable synthon in organic synthesis. While stable at room temperature, the four-membered ring in derivatives of (1-(Ethoxymethyl)cyclobutyl)methanamine can be induced to open under acidic, basic, thermal, or oxidative conditions. researchgate.net

For instance, the presence of substituents can influence the facility of ring-opening. In structurally related compounds, oxidation reactions require careful temperature control to prevent unintended ring-opening side reactions, highlighting the delicate balance between functional group transformation and skeletal integrity. vulcanchem.com The strain energy of the cyclobutane ring can be utilized as a driving force for reactions, enabling the synthesis of more complex linear aliphatic compounds. Photoredox-enabled ring-opening of cyclobutanes has emerged as a strategy for C-C bond activation, leading to the formation of γ,δ-unsaturated ketones from cyclobutyl tertiary alcohols.

Furthermore, the strategic placement of functional groups on the cyclobutane ring can direct its reactivity. In some cases, the ring can undergo expansion to form more stable five- or six-membered rings, particularly when a carbocation is formed adjacent to the ring. While specific studies on the ring-opening of (1-(Ethoxymethyl)cyclobutyl)methanamine are not extensively documented, the general principles of cyclobutane chemistry suggest that this scaffold would be amenable to such transformations, providing a pathway to novel molecular architectures.

Reactivity of the Primary Amine Functionality

The primary amine group in (1-(Ethoxymethyl)cyclobutyl)methanamine is a key site for nucleophilic reactions and derivatization, allowing for the introduction of a wide range of functional groups and the construction of more complex molecules.

Nucleophilic Reactions and Derivatization via the Amine Nitrogen

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with various electrophiles. Common derivatizations include acylation to form amides and reaction with sulfonyl chlorides to produce sulfonamides.

Amide Formation: The reaction of the primary amine with carboxylic acids or their derivatives (e.g., acyl chlorides, esters) is a fundamental transformation. hepatochem.com Amide coupling has become one of the most frequently used reactions in medicinal chemistry. hepatochem.com The general method involves the activation of a carboxylic acid, which then reacts with the amine. A variety of coupling reagents can be employed to facilitate this transformation.

Table 1: Representative Amide Coupling Reactions

| Carboxylic Acid/Derivative | Coupling Reagent/Conditions | Product |

|---|---|---|

| Acyl Chloride | Base (e.g., triethylamine) | N-Acyl derivative |

| Carboxylic Acid | EDC, HOBt | N-Acyl derivative |

This table represents generalized conditions for amide formation and is not based on specific experimental data for (1-(Ethoxymethyl)cyclobutyl)methanamine.

Sulfonamide Formation: Primary amines react with sulfonyl chlorides in the presence of a base to yield sulfonamides. mdpi.com This reaction is a common method for the synthesis of this important class of compounds, which are prevalent in medicinal chemistry. nih.gov The synthesis of primary sulfonamides can also be achieved directly from organometallic reagents and specialized sulfinylamine reagents. nih.gov

Table 2: General Sulfonamide Formation

| Reagent | Conditions | Product |

|---|---|---|

| Arylsulfonyl chloride | Base (e.g., pyridine) | N-Arylsulfonyl derivative |

This table illustrates general conditions for sulfonamide synthesis and is not based on specific experimental data for (1-(Ethoxymethyl)cyclobutyl)methanamine.

Formation of Imines and Related Species

The primary amine of (1-(Ethoxymethyl)cyclobutyl)methanamine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reversible reaction is typically catalyzed by acid and involves the elimination of a water molecule.

The formation of the C=N double bond in the imine product provides a versatile functional group for further chemical transformations. Imines can be reduced to secondary amines or reacted with nucleophiles. The methoximation of aldehydes and ketones, a related transformation, is an efficient derivatization strategy. nih.gov

Transformations of the Ethoxymethyl Side Chain

The ethoxymethyl side chain offers additional opportunities for modifying the (1-(Ethoxymethyl)cyclobutyl)methanamine scaffold. These transformations primarily involve the cleavage of the ether bond and subsequent functional group interconversions.

Ether Cleavage and Hydroxyl Group Interconversion

The ether linkage in the ethoxymethyl group can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. The cleavage would yield a primary alcohol, (1-(hydroxymethyl)cyclobutyl)methanamine, and ethyl halide.

Once the hydroxyl group is unmasked, it can be converted into other functional groups. For example, it can be transformed into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

Functional Group Manipulation for Diversification

The primary alcohol resulting from ether cleavage serves as a versatile intermediate for further diversification of the scaffold. Standard functional group interconversions can be applied to introduce a variety of functionalities.

Table 3: Potential Functional Group Interconversions of the Hydroxymethyl Group

| Reagent/Conditions | Transformation | Product Functional Group |

|---|---|---|

| PBr₃ or SOCl₂ | Halogenation | Halomethyl (-CH₂X) |

| Jones Reagent (CrO₃/H₂SO₄) | Oxidation | Carboxylic Acid (-COOH) |

| PCC or Swern Oxidation | Oxidation | Aldehyde (-CHO) |

This table outlines potential synthetic transformations and is not based on specific experimental data for derivatives of (1-(Ethoxymethyl)cyclobutyl)methanamine.

These transformations allow for the synthesis of a wide range of derivatives with modified properties, demonstrating the utility of the (1-(ethoxymethyl)cyclobutyl)methanamine scaffold as a versatile building block in synthetic and medicinal chemistry.

Palladium-Catalyzed Cross-Coupling Reactions on Cyclobutane Derivatives

Palladium-catalyzed cross-coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The application of these reactions to strained ring systems, such as cyclobutane derivatives, has opened new avenues for the synthesis of complex molecules. While specific studies on (1-(Ethoxymethyl)cyclobutyl)methanamine are not extensively documented in the literature, a significant body of research exists on the palladium-catalyzed transformations of various cyclobutane scaffolds. These studies provide valuable insights into the potential reactivity of the (1-(Ethoxymethyl)cyclobutyl)methanamine core.

The inherent ring strain of the cyclobutane moiety can be harnessed as a driving force in various catalytic cycles. Palladium catalysts have been shown to effectively mediate the activation of C–C bonds within the cyclobutane ring, leading to a variety of valuable transformations.

One notable area of research involves the palladium-catalyzed reactions of cyclobutanone-derived N-sulfonylhydrazones. These reactions, proceeding through the formation of palladium carbenes, can lead to structurally diverse products such as cyclobutenes and methylenecyclobutanes. organic-chemistry.org The reaction conditions for these transformations have been optimized, with combinations like Pd2(dba)3 and PPh3 often proving effective. organic-chemistry.org The versatility of this method is demonstrated by its tolerance of a wide array of functional groups on the coupling partners. organic-chemistry.org

Another significant advancement is the enantioselective ring-opening cross-coupling of cyclobutanones. nih.gov This process can furnish chiral indanones bearing C3-quaternary stereocenters, which are valuable motifs in medicinal chemistry. nih.gov The mechanism involves the nucleophilic addition of the cyclobutanone (B123998) to an aryl halide in the presence of a palladium catalyst, followed by an enantioselective β-carbon elimination and subsequent coupling. nih.gov

Furthermore, palladium-catalyzed asymmetric cross-coupling reactions have been developed for cyclobutanols and cyclobutenes. sci-hub.seresearchgate.netnih.gov For instance, the rhodium-catalyzed arylation of cyclobutenes, initiated by an asymmetric carbometallation, provides access to complex, chiral cyclobutanes. researchgate.net Similarly, palladium catalysts have been employed in the enantioselective intermolecular coupling of cyclobutanol (B46151) derivatives with unactivated alkenes. nih.gov

The following table summarizes representative examples of palladium-catalyzed cross-coupling reactions on cyclobutane derivatives, showcasing the diversity of substrates and resulting products.

| Entry | Cyclobutane Substrate | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

| 1 | Cyclobutanone N-sulfonylhydrazone | Aryl bromide | Pd2(dba)3 / PPh3 | Cyclobutene | High | organic-chemistry.org |

| 2 | Cyclobutanone N-sulfonylhydrazone | Benzyl chloride | Pd2(dba)3 / PPh3 | Methylenecyclobutane | High | organic-chemistry.org |

| 3 | Substituted Cyclobutanone | Aryl halide | Palladium catalyst | Chiral Indanone | Good | nih.gov |

| 4 | Cyclobutene | Arylboronic acid | Rhodium catalyst | Chiral Cyclobutane | N/A | researchgate.net |

| 5 | Cyclobutanol derivative | Unactivated alkene | Palladium catalyst | Chiral benzene-fused cyclic compound | High | nih.gov |

These examples underscore the synthetic utility of palladium-catalyzed reactions in functionalizing the cyclobutane core. The choice of catalyst, ligands, and reaction conditions plays a crucial role in determining the outcome and selectivity of these transformations. While direct application to (1-(Ethoxymethyl)cyclobutyl)methanamine remains to be explored, the existing literature provides a strong foundation for future investigations into the chemical space accessible from this particular scaffold.

Academic Investigations into Derivatives and Analogues of 1 Ethoxymethyl Cyclobutyl Methanamine

Design and Synthesis of Structurally Diversified Cyclobutane (B1203170) Amine Libraries

The creation of compound libraries is a cornerstone of modern drug discovery, enabling the screening of numerous molecules against biological targets. In this area, cyclobutane-containing fragments have been identified as valuable building blocks for libraries with enhanced three-dimensional (3D) character. nih.govnih.gov The goal is to move away from the flat, aromatic structures that have historically dominated screening collections and toward more complex spatial arrangements.

Research has focused on developing synthetic strategies to produce diverse libraries of cyclobutane derivatives. nih.gov A notable approach involves the use of a key intermediate, such as 3-azido-cyclobutanone, which provides access to a variety of functional groups with accessible vectors for further modification. nih.govnih.gov This strategy has been successfully employed to synthesize a focused library of 33 novel 3D cyclobutane fragments. nih.gov The design of such libraries is often guided by computational methods, including Principal Component Analysis (PCA) and Principal Moment of Inertia (PMI) analysis, to ensure both chemical diversity and a high degree of three-dimensionality. nih.gov These libraries often include cis and trans ring isomers to maximize the shape diversity while managing molecular complexity. nih.govnih.gov The resulting collections can feature a range of functionalities, including primary and secondary amines, amides, and sulfonamides, all built around the core cyclobutane scaffold. nih.gov

Table 1: Characteristics of a Synthesized 3D Cyclobutane Fragment Library

| Feature | Description | Source |

|---|---|---|

| Core Scaffold | Cyclobutane | nih.govnih.gov |

| Library Size | 33 novel fragments | nih.gov |

| Key Intermediate | 3-azido-cyclobutanone | nih.govnih.gov |

| Included Functionalities | Secondary Amines, Amides, Sulfonamides | nih.gov |

| Design Principles | Principal Component Analysis (PCA), Rule of Three (RO3), Principal Moment of Inertia (PMI) | nih.gov |

| Stereochemistry | Diastereomerically-pure cis/trans isomers generated to maximize shape diversity | nih.govnih.gov |

Exploration of Cyclobutane Ring as a Bioisostere for Conformational Restriction

The cyclobutane ring is increasingly utilized in medicinal chemistry as a bioisostere—a chemical substituent or group that can be interchanged with another group to produce a compound with similar biological properties. One of the most valuable properties introduced by the cyclobutane moiety is conformational restriction. nih.govnih.gov Flexible molecules often pay an "entropic penalty" upon binding to a target protein because their rotatable bonds become frozen in a specific conformation. nih.gov

Table 2: Physicochemical Properties of the Cyclobutane Ring

| Property | Description | Source |

|---|---|---|

| Structure | Puckered (non-planar) four-membered carbocycle. | nih.govnih.gov |

| Strain Energy | 26.3 kcal mol⁻¹, making it relatively inert for a highly strained ring. | nih.gov |

| Conformation | Adopts a folded or "puckered" structure to relieve torsional strain, with equilibrium puckering angles around 29.6°. | nih.govresearchgate.net |

| Bonding | Features longer C-C bond lengths and increased p-character compared to alkanes. | nih.govnih.gov |

| Application | Used to induce conformational restriction, reduce planarity, and act as an isostere for other groups. | nih.gov |

Synthesis and Evaluation of N-Substituted Cyclobutane Amine Derivatives

Standard synthetic methodologies are readily applied to cyclobutane amines. Amide coupling, for instance, involves reacting the amine with carboxylic acids or their activated derivatives (like acyl chlorides) to form N-acyl cyclobutanes. calstate.edu Similarly, reaction with sulfonyl chlorides yields N-sulfonyl derivatives. nih.gov These transformations are fundamental to building diverse chemical libraries from a common amine core. nih.gov The evaluation of these new derivatives against a biological target can reveal which types of substituents are favored for activity. For example, a research program might synthesize and test a series of N-aryl, N-alkyl, and N-heterocyclic derivatives to probe a specific binding pocket. mdpi.com More advanced methods for creating N-substituted cyclobutanes have also been developed, such as tandem amidation/aza-Michael addition protocols, which provide access to novel β-N-heterocyclic cyclobutane carboximides. chemistryviews.org

Table 3: Examples of N-Substitution Reactions for Cyclobutane Amines

| Reaction Type | Reagents | Product Functional Group | Source |

|---|---|---|---|

| Amide Coupling (Acylation) | R-COCl (Acyl Chloride) or R-COOH with coupling agents (e.g., DCC) | Amide (R-CO-NH-) | nih.govcalstate.edu |

| Sulfonylation | R-SO₂Cl (Sulfonyl Chloride) | Sulfonamide (R-SO₂-NH-) | nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | N/A |

| Aza-Michael Addition | Unsaturated Ester | β-Amino Ester | chemistryviews.org |

Development of Bicyclo[1.1.1]pentane (BCP) Analogues and Other Strained Ring Systems

In the search for novel bioisosteres, medicinal chemists have explored highly strained ring systems that offer unique structural and physicochemical properties. Among the most prominent is bicyclo[1.1.1]pentane (BCP), which has emerged as an effective bioisostere for 1,4-disubstituted phenyl rings, alkynes, and tert-butyl groups. nih.govnih.gov BCPs are rigid, cage-like structures that, like a para-substituted benzene (B151609) ring, project substituents at a 180° angle, but with a shorter distance between them. nih.gov

Table 4: Comparison of Phenyl, Cyclobutane, and BCP Scaffolds

| Feature | 1,4-Disubstituted Phenyl | 1,3-Disubstituted Cyclobutane | 1,3-Disubstituted BCP | Source |

|---|---|---|---|---|

| Geometry | Planar, Aromatic | Puckered, Saturated | Rigid Cage, Saturated | nih.govnih.gov |

| Exit Vector Angle | ~180° | Variable (depends on cis/trans) | ~180° | nih.gov |

| Metabolic Stability | Prone to oxidation (e.g., P450) | Generally stable | High metabolic stability | nih.govresearchgate.net |

| Solubility | Lower aqueous solubility | Higher solubility (more sp³ character) | Generally higher solubility | researchgate.net |

| Primary Use | Aromatic interactions, core scaffold | Conformational restriction, linker | Phenyl, t-butyl, alkyne bioisostere | nih.govnih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and to understand the compound's stereochemistry.

¹H NMR spectroscopy would provide crucial information about the electronic environment of each proton in (1-(Ethoxymethyl)cyclobutyl)methanamine. The expected spectrum would show distinct signals for the ethoxy group's ethyl protons (a quartet for the -CH₂- and a triplet for the -CH₃), the methoxy (B1213986) (-OCH₂-) protons, the aminomethyl (-CH₂NH₂) protons, and the protons of the cyclobutyl ring. The integration of these signals would confirm the number of protons in each unique environment. Furthermore, the splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, would reveal the number of neighboring protons, helping to piece together the molecular framework.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy would identify all unique carbon environments within the molecule. Each carbon atom in the ethoxymethyl, cyclobutyl, and methanamine moieties would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon (e.g., aliphatic, attached to an oxygen or nitrogen), thereby mapping the carbon skeleton of the compound. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further differentiate between CH, CH₂, and CH₃ groups.

To establish definitive connectivity and spatial relationships, a series of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, showing which protons are adjacent to one another. This would be critical in assigning the complex spin systems of the cyclobutyl ring and confirming the connectivity within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would establish longer-range (2-3 bond) correlations between protons and carbons. This is vital for connecting the different functional groups, for instance, showing the correlation from the methoxy protons to the quaternary carbon of the cyclobutyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would identify protons that are close in space, even if they are not directly connected through bonds. This is particularly useful for determining the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy would be used to identify the functional groups present in (1-(Ethoxymethyl)cyclobutyl)methanamine. The spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aliphatic groups, C-O stretching of the ether linkage, and N-H bending vibrations. The absence of other characteristic functional group absorptions would confirm the purity of the sample.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Should (1-(Ethoxymethyl)cyclobutyl)methanamine be crystallizable, single-crystal X-ray crystallography would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. For a chiral compound, X-ray crystallography of a suitable crystalline derivative could also be used to determine the absolute configuration.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact molecular weight of the compound with high precision. This allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. The fragmentation pattern observed in the mass spectrum would also provide valuable structural information, as the molecule would break apart in a predictable manner upon ionization, offering clues to the connectivity of its constituent parts.

Theoretical and Mechanistic Investigations

Computational Studies on Cyclobutane (B1203170) Ring Dynamics and Conformational Flexibility

The cyclobutane ring is not planar. It adopts a puckered or "folded" conformation to alleviate the torsional strain that would arise from all hydrogen atoms being eclipsed in a flat structure. dalalinstitute.comlibretexts.org This puckering creates two primary conformations that can interconvert via a process known as ring inversion. For (1-(Ethoxymethyl)cyclobutyl)methanamine, this dynamic behavior is influenced by its geminal substituents—the ethoxymethyl and methanamine groups.

Computational studies, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are employed to model these dynamics. acs.org Such studies reveal that the four carbon atoms of the cyclobutane ring are not coplanar; one carbon atom typically deviates from the plane of the other three by about 25°. dalalinstitute.comlibretexts.org This "butterfly" structure helps to reduce unfavorable eclipsing interactions between adjacent substituents. dalalinstitute.com

For substituted cyclobutanes, the substituents can occupy either axial or equatorial positions, with the equatorial position generally being more stable to minimize steric hindrance. acs.org The energy barrier for this ring inversion in monosubstituted cyclobutanes is relatively low, calculated to be between 1.8 and 2.0 kcal/mol, allowing for rapid interconversion at room temperature. acs.org The presence of the 1,1-disubstitution pattern in (1-(Ethoxymethyl)cyclobutyl)methanamine introduces additional complexity, and computational analysis is essential to determine the preferred puckered conformation and the rotational barriers of the ethoxymethyl and methanamine side chains.

| Compound Type | Method | Calculated Inversion Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Monosubstituted Cyclobutanes | DFT (B3LYP/6-31+G(d)) | 1.8 - 2.0 | acs.org |

| 2-Substituted Cyclobutane-α-amino acids | DFT | ~2.0 | acs.org |

Analysis of Ring Strain and its Influence on Reactivity

The cyclobutane ring possesses significant inherent instability, known as ring strain, which is a combination of angle strain and torsional strain. masterorganicchemistry.comanokaramsey.edu This strain energy—calculated to be approximately 26.3 kcal/mol (110 kJ/mol)—is a defining feature of its chemistry and a primary driver of its reactivity. libretexts.orgmasterorganicchemistry.com

Angle Strain: Arises because the internal C-C-C bond angles in the puckered ring are around 88°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon. libretexts.org This compression leads to poor orbital overlap and weaker C-C bonds.

Torsional Strain: Results from the eclipsing of C-H bonds on adjacent carbon atoms. While the puckered conformation alleviates some of this strain compared to a planar structure, it is not eliminated entirely. libretexts.orgmasterorganicchemistry.com

This high ring strain makes cyclobutane derivatives like (1-(Ethoxymethyl)cyclobutyl)methanamine susceptible to reactions that open the ring, as this releases the stored energy and forms more stable, strain-free products. The C-C bonds in the ring are weaker than those in analogous acyclic compounds, making them prone to cleavage under thermal, photochemical, or catalytic conditions. dalalinstitute.commasterorganicchemistry.com This inherent reactivity is a key consideration in the design of synthetic routes and in predicting the metabolic stability of molecules containing a cyclobutane moiety.

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Strain per CH₂ Group (kcal/mol) | Reference |

|---|---|---|---|---|

| Cyclopropane | 3 | 27.6 | 9.2 | masterorganicchemistry.com |

| Cyclobutane | 4 | 26.3 | 6.6 | masterorganicchemistry.com |

| Cyclopentane | 5 | 6.2 | 1.2 | quizlet.com |

| Cyclohexane | 6 | 0.0 | 0.0 | quizlet.com |

Quantum-Chemical Investigations of Reaction Mechanisms and Transition States in Cyclobutane Formation and Derivatization

Quantum-chemical calculations, especially DFT, are indispensable for elucidating the complex mechanisms of cyclobutane ring formation and subsequent functionalization. nih.gov These methods allow chemists to map the entire potential energy surface of a reaction, identifying intermediates, transition states, and determining activation energies. nih.govacs.org

For example, the synthesis of substituted cyclobutanes can proceed through various pathways, such as the ring contraction of pyrrolidines. nih.govacs.org DFT studies have unveiled the detailed mechanism for this transformation, showing that it proceeds through the formation of a 1,1-diazene intermediate, followed by the release of N₂ to form a 1,4-biradical species. nih.govresearchgate.net The rate-determining step in this process was identified as the simultaneous cleavage of two C-N bonds, with a calculated activation energy of 17.7 kcal/mol. nih.govacs.org The subsequent collapse of the biradical to form the cyclobutane ring was found to be a barrierless process. acs.org

By performing Intrinsic Reaction Coordinate (IRC) calculations, researchers can confirm that a calculated transition state structure correctly connects the reactant and product, providing a complete and validated reaction pathway. mdpi.com These computational insights are crucial for optimizing reaction conditions and for designing new synthetic strategies to access complex targets like (1-(Ethoxymethyl)cyclobutyl)methanamine.

| Reaction Step | Intermediate/Transition State | Computational Method | Calculated Relative Gibbs Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| N₂ Release (Rate-Determining Step) | TS-CD | (U)M06-2X-D3 | +17.7 | nih.govacs.org |

| Biradical Rotation | Dtw-bs | (U)M06-2X-D3 | -0.1 | nih.gov |

| Ring Closure | (Barrierless) | (U)M06-2X-D3 | -156.9 (Final Product) | acs.org |

Elucidation of Regioselectivity and Stereoselectivity in Cyclobutane Ring Transformations through DFT Calculations

Controlling selectivity is a central challenge in the synthesis of multisubstituted cyclobutanes. DFT calculations have become a predictive tool for understanding and controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of atoms) of these transformations. nih.govnih.gov

By calculating the energies of different transition states leading to various possible products, chemists can predict the major isomer that will be formed. A lower transition state energy corresponds to a faster reaction rate and, therefore, a more abundant product. This approach has been successfully used to rationalize the outcomes of catalyst-controlled C-H functionalization reactions on arylcyclobutane scaffolds. nih.gov For instance, depending on the rhodium catalyst used, functionalization can be directed to either the C1 or C3 position with high selectivity. nih.gov

Similarly, DFT explains the high stereoselectivity observed in many cyclobutane-forming reactions. In the ring contraction of pyrrolidines, the stereoretentive outcome is rationalized by the high energy barrier required for the rotation of the 1,4-biradical intermediate compared to its rapid, barrierless collapse to the cyclobutane product. acs.org This ensures that the stereochemistry of the starting material is preserved in the final product. Such computational analyses are vital for designing syntheses that yield a single, desired isomer of complex molecules like (1-(Ethoxymethyl)cyclobutyl)methanamine.

| Catalyst | Target Position | Product Ratio (C1:C3) | Yield | Reference |

|---|---|---|---|---|

| Rh₂(esp)₂ | C3 | 1:16 | 85% | nih.gov |

| Rh₂(S-TCPTAD)₄ | C1 | >20:1 | 75% | nih.gov |

Ligand and Catalyst Effects in Cyclobutane Amine Synthesis

The choice of catalyst and associated ligands is paramount in modern synthetic chemistry, particularly for achieving high efficiency and enantioselectivity in the synthesis of chiral amines like (1-(Ethoxymethyl)cyclobutyl)methanamine. Computational studies play a key role in understanding how different catalysts and ligands steer a reaction toward a specific outcome.

Recent advances have demonstrated the synthesis of cyclobutyl amines through various catalytic methods. For example, Lewis acids such as B(C₆F₅)₃ and In(OTf)₃ can catalyze divergent pathways in the reaction of bicyclo[1.1.0]butanes to form either cis-cyclobutyl diamines or biscyclobutenyl amines. chemrxiv.org

For enantioselective synthesis, chiral ligands are used to create a chiral environment around a metal catalyst. Palladium-catalyzed C-H arylation has been used to functionalize aminomethyl-cycloalkanes with high enantioselectivity, where an N-acetyl amino acid ligand was crucial for the success of the transformation. chemrxiv.org Computational analysis of the cyclopalladation step helped elucidate the origin of this selectivity, revealing that the ligand controls the geometry of the transition state to favor the formation of one enantiomer over the other. chemrxiv.org Similarly, iridium catalysts paired with chiral phosphoramidite-based ligands have been used in cascade reactions to produce enantioenriched cyclobutane derivatives. chemistryviews.org These integrated experimental and computational approaches accelerate the discovery of new catalysts and ligands for the efficient and selective synthesis of complex cyclobutane amines.

| Catalyst System | Ligand Type | Reaction Type | Achieved Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| [Ir(cod)Cl]₂ / Ir(dFppy)₃ | Chiral Phosphoramidite | Allylic Etherification / [2+2] Photocycloaddition | Up to 99% | chemistryviews.org |

| Pd₂(dba)₃ | Chiral Phosphine (e.g., (Sa)-L7) | Asymmetric Conjunctive Coupling | Up to >99% | nih.govresearchgate.net |

| Pd(OAc)₂ | N-Acetyl Amino Acid | Enantioselective C(sp³)-H Arylation | Excellent enantiomeric ratios | chemrxiv.org |

Applications As Key Intermediates and Building Blocks in Advanced Organic Synthesis

Utility in the Construction of Complex Bridged and Polycyclic Systems

The strained nature of the cyclobutane (B1203170) ring makes it an excellent precursor for ring-opening and ring-expansion reactions, providing a pathway to larger, more complex carbocyclic frameworks. rsc.org Methodologies such as tandem solvent trapping and Norrish Type II cyclization can be employed to transform simpler cyclic compounds into intricate bridged bicyclic ethers and fused oxetanes. nih.gov While direct studies on (1-(Ethoxymethyl)cyclobutyl)methanamine are not prevalent, the principles established with other cyclobutane derivatives suggest its potential utility in similar transformations. The primary amine of (1-(Ethoxymethyl)cyclobutyl)methanamine could be transformed into other functional groups that can participate in intramolecular cycloadditions, leading to the formation of bridged systems. researchgate.netresearchgate.net

For instance, the amine could be converted to an azide (B81097) for photoaffinity labeling or to an alkene for participation in metathesis reactions. The inherent ring strain of the cyclobutane core can be harnessed to drive reactions that form more stable, polycyclic structures. The development of synthetic strategies for bridged bicyclo[m.n.1] ring systems via type II [5+2] cycloadditions highlights the creative ways in which cyclic precursors can be elaborated into complex polycyclic frameworks. researchgate.net

Table 1: Potential Transformations for Polycyclic Synthesis

| Starting Material Moiety | Reagent/Condition | Resulting Functionality for Cyclization | Potential Polycyclic System |

|---|---|---|---|

| Primary Amine | NaNO₂, HCl, then NaN₃ | Azide | Photocyclization to N-bridged heterocycles |

| Primary Amine | Acryloyl chloride | Acrylamide | Intramolecular Diels-Alder |

Role in the Synthesis of Structurally Diverse Natural Product Scaffolds

Cyclobutane-containing natural products, though less common than their five- and six-membered ring counterparts, exhibit a wide range of biological activities and present unique synthetic challenges. rsc.orgresearchgate.netrsc.org The synthesis of such natural products often relies on key cyclobutane-containing building blocks. rsc.org Methodologies like [2+2] cycloaddition are frequently employed for the construction of the cyclobutane core itself. rsc.orgkib.ac.cn

(1-(Ethoxymethyl)cyclobutyl)methanamine can be envisioned as a valuable synthon in the total synthesis of natural products where a functionalized four-membered ring is a key structural motif. researchgate.net The amine functionality allows for the introduction of side chains or the formation of heterocyclic rings fused to the cyclobutane core, which are features present in some alkaloids. researchgate.net Furthermore, the stereochemistry of the substituents on the cyclobutane ring can be controlled to match that of the natural target. The synthesis of complex natural products often involves the use of "overbred intermediates," which are complex structures that are later simplified through fragmentation to yield the target molecule. rsc.org The strained cyclobutane ring in our subject compound makes it a candidate for such synthetic strategies.

Table 2: Examples of Cyclobutane-Containing Natural Product Classes and Potential Synthetic Contributions

| Natural Product Class | Key Structural Feature | Potential Role of (1-(Ethoxymethyl)cyclobutyl)methanamine |

|---|---|---|

| Terpenoids | Fused or spirocyclic cyclobutane rings | As a precursor to a functionalized cyclobutane fragment |

| Alkaloids | Nitrogen-containing heterocyclic systems | Amine functionality for heterocycle formation |

Contribution to the Development of New Synthetic Strategies and Methodologies

The unique reactivity of strained rings often drives the development of new synthetic methods. mdpi.com The cyclobutane moiety, with its inherent ring strain, can participate in a variety of transformations not readily observed in more stable cyclic systems. rsc.org The presence of multiple functional groups in (1-(Ethoxymethyl)cyclobutyl)methanamine allows for the exploration of novel cascade reactions, where a single synthetic operation leads to a significant increase in molecular complexity.

For example, a reaction could be initiated at the amine, followed by a rearrangement involving the cyclobutane ring, and terminated by a reaction at the ethoxymethyl group. Such investigations contribute to the broader field of synthetic methodology by expanding the toolkit available to organic chemists. mdpi.com The development of chemoenzymatic approaches in the total synthesis of natural products also opens up new avenues for the use of building blocks like (1-(Ethoxymethyl)cyclobutyl)methanamine, where enzymes could be used to selectively functionalize one part of the molecule. rsc.org

Fragment-Based Synthesis and Exploration of Chemical Space

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds in drug discovery. nih.govmdpi.comresearchgate.net This approach relies on the screening of small, low-molecular-weight compounds, or "fragments," that are likely to bind to biological targets. The three-dimensional (3D) shape of a fragment is a critical determinant of its binding affinity and selectivity. nih.gov

The cyclobutane ring in (1-(Ethoxymethyl)cyclobutyl)methanamine imparts a distinct 3D character, making it an attractive scaffold for the design of fragment libraries. nih.govscispace.com In contrast to flat aromatic rings that are prevalent in many screening collections, saturated, non-planar scaffolds like cyclobutane allow for the exploration of a different region of chemical space. nih.govresearchgate.net The amine and ether functionalities provide vectors for fragment growth, allowing for the systematic elaboration of initial fragment hits into more potent lead compounds. nih.gov The development of libraries of 3D cyclobutane fragments has been identified as a means to puckering the planar landscape of traditional fragment libraries. nih.govscispace.comvu.nlyork.ac.ukvu.nl

Table 3: Physicochemical Properties Relevant to Fragment-Based Drug Discovery

| Property | General Guideline ("Rule of Three") | Relevance of (1-(Ethoxymethyl)cyclobutyl)methanamine |

|---|---|---|

| Molecular Weight | < 300 Da | The compound's MW is well within this range. |

| cLogP | ≤ 3 | The functional groups suggest a relatively low lipophilicity. |

| Number of Hydrogen Bond Donors | ≤ 3 | The primary amine provides two hydrogen bond donors. |

| Number of Hydrogen Bond Acceptors | ≤ 3 | The amine and ether oxygen act as hydrogen bond acceptors. |

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Derivatization of (1-(Ethoxymethyl)cyclobutyl)methanamine and Related Compounds

The synthesis of polysubstituted cyclobutanes, including 1,1-disubstituted variants like (1-(Ethoxymethyl)cyclobutyl)methanamine, presents considerable challenges due to the inherent ring strain of the four-membered carbocycle. researchgate.netbaranlab.org Traditional methods such as [2+2] photocycloaddition, while foundational, often suffer from limitations in regioselectivity, stereocontrol, and substrate scope, particularly in heterodimerizations. nih.govresearchgate.net

Key challenges in the synthesis and derivatization include:

Control of Regio- and Stereoselectivity: The construction of a 1,1-disubstituted cyclobutane (B1203170) core requires precise control to avoid the formation of other isomers. Many existing methods favor the synthesis of 1,2 or 1,3-disubstituted products. nih.gov Achieving high diastereoselectivity and enantioselectivity in derivatives with additional stereocenters remains a significant hurdle. researchgate.netchemistryviews.org

Ring Strain Management: The high ring strain (approximately 26.7 kcal/mol) makes cyclobutane rings susceptible to ring-opening reactions, which can complicate synthetic and derivatization pathways. researchgate.net This necessitates the use of mild reaction conditions, which are not always compatible with desired transformations.

| Challenge | Description | Relevant Synthetic Methods |

| Regio- and Stereocontrol | Difficulty in selectively forming the desired isomer, especially in multi-substituted cyclobutanes. | [2+2] Cycloaddition, C-H Functionalization, Ring Contraction |

| Ring Strain | High strain energy can lead to undesired ring-opening reactions, limiting reaction conditions. | Photochemistry, Catalysis under mild conditions |

| Substrate Availability | Lack of diverse and readily available starting materials for complex cyclobutane synthesis. | Multi-step precursor synthesis, Derivatization of simple cyclobutanes |

| Functional Group Tolerance | The need for protecting groups and the challenge of chemoselectivity in derivatization steps. | Orthogonal protection strategies, Catalyst development |

Emerging Methodologies and Catalytic Systems for Enhanced Efficiency and Selectivity

To address the aforementioned challenges, significant research efforts are focused on developing novel synthetic strategies. These emerging methodologies promise greater control over the construction and functionalization of the cyclobutane core.

Catalyst-Controlled C–H Functionalization: A powerful strategy involves the direct functionalization of C-H bonds, which are ubiquitous in organic molecules. By selecting the appropriate catalyst, it is possible to control which C-H bond is functionalized, offering access to novel chemical space. nih.gov Dirhodium-catalyzed C-H insertion reactions, for example, can differentiate between C-H bonds at different positions on the cyclobutane ring. nih.gov Similarly, palladium-catalyzed methods using directing groups allow for the precise installation of aryl and other functionalities. acs.orgnih.gov

Photoredox and Organocatalysis: Modern advancements in [2+2] cycloadditions utilize visible-light photoredox catalysis and organocatalysis. researchgate.netnih.gov These methods often proceed under milder conditions than traditional UV-light-induced reactions and can provide high levels of enantioselectivity, sometimes without the need for directing groups. chemistryviews.org Copper and iridium-based photosensitizers have shown particular promise in these transformations. researchgate.netchemistryviews.org

Ring Contraction and Ring-Opening Strategies: Unconventional approaches are gaining traction, such as the stereospecific contraction of larger rings like pyrrolidines to form highly substituted cyclobutanes. acs.orgntu.ac.uknih.gov This method can transfer the stereochemical information from the starting material to the product with high fidelity. nih.gov Another powerful technique is the ring-opening of highly strained bicyclo[1.1.0]butanes (BCBs), which serves as an efficient route to 1,3-difunctionalized cyclobutanes. researchgate.netresearchgate.net

Advanced Catalytic Systems: The development of sophisticated catalytic systems is central to progress. Chiral phosphine-cobalt complexes and phosphoramidite-based iridium catalysts have enabled highly enantioselective couplings and cycloadditions. researchgate.netchemistryviews.org Dual catalytic systems, combining two different catalysts in one pot, can facilitate cascade reactions to build molecular complexity rapidly. acs.org

| Methodology | Catalyst/System | Advantages |

| C-H Functionalization | Rhodium(II), Palladium(II) | Direct functionalization of inert bonds, high regioselectivity. nih.govacs.org |

| [2+2] Photocycloaddition | Iridium or Copper Photosensitizers | Mild conditions, high enantioselectivity, directing-group-free options. researchgate.netchemistryviews.org |

| Ring Contraction | Iodonitrene Chemistry | Stereospecific, access to congested stereocenters. acs.orgntu.ac.uk |

| Bicyclobutane Ring-Opening | Copper(I), Silver(I) Catalysts | Access to 1,3- and 1,1,3-substituted cyclobutanes with high diastereoselectivity. researchgate.netresearchgate.net |

Potential for Novel Applications in Chemical Biology and Materials Science

The structural features of (1-(Ethoxymethyl)cyclobutyl)methanamine—a rigid, three-dimensional cyclobutane scaffold, a primary amine for conjugation, and an ether linkage—make it an attractive building block for various applications.

Medicinal Chemistry: The cyclobutane ring is increasingly incorporated into drug candidates to improve pharmacological properties. It can act as a bioisostere for other groups (like alkenes or larger rings), enhance metabolic stability, restrict conformation to improve binding affinity, and provide a unique three-dimensional vector for substituents to explore protein binding pockets. nih.gov The primary amine on (1-(Ethoxymethyl)cyclobutyl)methanamine is a key pharmacophore that can form critical hydrogen bonds or salt bridges with biological targets and serves as a handle for further derivatization to create libraries of potential therapeutic agents. lifechemicals.com

Chemical Biology: As a molecular scaffold, this compound can be used to construct chemical probes to study biological processes. The amine group allows for straightforward attachment of fluorophores, affinity tags, or photo-cross-linking agents. The rigid cyclobutane core ensures a well-defined spatial arrangement of these functional moieties, which is crucial for probing specific biomolecular interactions.

Materials Science: Amines and ethers are common functional groups in polymer science. (1-(Ethoxymethyl)cyclobutyl)methanamine could serve as a monomer or cross-linking agent in the synthesis of novel polymers. The rigid cyclobutane unit, when incorporated into a polymer backbone, can significantly impact the material's thermal and mechanical properties, such as its glass transition temperature. nih.gov There is also potential for creating stress-responsive materials, where mechanical force could induce a selective ring-opening of the strained cyclobutane, altering the material's properties. lifechemicals.com

Directions for Advanced Stereochemical Control and Functionalization of Cyclobutane Amine Cores

Future research will likely focus on mastering the stereochemical complexity of cyclobutane derivatives and developing more versatile functionalization techniques.

Asymmetric Catalysis: A primary goal is the development of catalytic enantioselective methods to synthesize chiral derivatives of (1-(Ethoxymethyl)cyclobutyl)methanamine. This involves designing new chiral ligands for transition metals (e.g., Rh, Pd, Ir, Co) that can control the stereochemistry of C-H functionalization or cycloaddition reactions. researchgate.netnih.govchemistryviews.org Biocatalytic methods, using enzymes like lipases, also offer a promising avenue for the kinetic resolution of racemic cyclobutane intermediates. mdpi.comnih.gov

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly desirable. Future work should target the development of site-selective C-H functionalization methods that can install new functional groups onto the cyclobutane core of an already assembled molecule, without the need for pre-installed directing groups. nih.gov This would enable the rapid generation of diverse analogues for structure-activity relationship studies.

Skeletal Editing: An exciting frontier is the concept of "skeletal editing," where the core carbon framework of the cyclobutane ring itself could be modified. researchgate.net This might involve selective C-C bond cleavage and rearrangement to form different ring sizes or the insertion of heteroatoms into the ring, dramatically expanding the available chemical space from a single cyclobutane precursor.

Divergent Synthesis Pathways: Developing synthetic routes that, from a common intermediate, can diverge to produce a wide range of stereoisomers would be highly valuable. This could be achieved by using catalyst-control, where changing the catalyst or ligand steers the reaction toward a different stereochemical outcome. researchgate.net Such strategies would provide efficient access to a full complement of isomers for biological screening.

By addressing these challenges and exploring these future directions, the scientific community can unlock the full potential of (1-(Ethoxymethyl)cyclobutyl)methanamine and related cyclobutane amines as versatile building blocks for innovation in medicine, biology, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.